4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride
CAS No.: 1821329-21-8
Cat. No.: VC5820618
Molecular Formula: C11H14Cl2FN
Molecular Weight: 250.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1821329-21-8 |
|---|---|
| Molecular Formula | C11H14Cl2FN |
| Molecular Weight | 250.14 |
| IUPAC Name | 4-(2-chloro-5-fluorophenyl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C11H13ClFN.ClH/c12-11-2-1-9(13)7-10(11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H |
| Standard InChI Key | GNMLNGRZKTVDLN-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C2=C(C=CC(=C2)F)Cl.Cl |
Introduction
Chemical Structure and Properties
Structural Features
4-(2-Chloro-5-fluorophenyl)piperidine hydrochloride consists of a six-membered piperidine ring (a saturated six-carbon heterocycle with one nitrogen atom) substituted at the 4-position with a 2-chloro-5-fluorophenyl group. The hydrochloride salt enhances solubility in aqueous solutions, facilitating its use in biological assays and synthetic reactions .
Key Structural Elements:
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Piperidine ring: Conveys conformational flexibility and hydrogen-bonding capacity via the secondary amine.
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2-Chloro-5-fluorophenyl group: Chlorine and fluorine substituents introduce electron-withdrawing effects, modulating electronic properties and lipophilicity.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 250.14 g/mol | |
| CAS Number | 1821329-21-8 | |
| Boiling Point | 294.9°C (760 mmHg) | |
| LogP (Partition Coefficient) | 3.42350 | |
| Storage Conditions | Ambient temperature |
The compound’s LogP value (~3.42) suggests moderate lipophilicity, which may influence its bioavailability in biological systems .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis typically involves reacting a 2-chloro-5-fluoroaniline derivative with a piperidine precursor. Common methods include:
Nucleophilic Substitution
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Reagents: Piperidine derivatives (e.g., piperidine hydrochloride) and 2-chloro-5-fluorobenzyl chloride.
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Conditions: Base (e.g., NaOH) in dichloromethane or toluene at controlled temperatures .
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Purification: Recrystallization or chromatography to isolate the hydrochloride salt .
Industrial-Scale Production
Large-scale synthesis employs automated reactors to optimize yield and purity. Reaction conditions are tightly controlled to minimize impurities .
Key Reaction Steps
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Amination: Formation of the piperidine-phenyl bond via nucleophilic substitution.
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Salt Formation: Treatment with hydrochloric acid to generate the hydrochloride salt.
Applications in Research and Development
Pharmaceutical Intermediates
This compound serves as a precursor in synthesizing bioactive molecules. For example:
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Antidepressants: Derivatives targeting serotonin and dopamine receptors .
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Anticancer Agents: Analogues exhibiting cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
Biological Activity Insights
Preliminary studies highlight potential interactions with:
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Neurotransmitter Receptors: Modulation of serotonin (5-HT) and dopamine pathways .
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Enzyme Inhibition: Suppression of enzymes involved in metabolic pathways .
Comparison with Related Compounds
Structural Analogues
Pharmacological Implications
The 2-chloro-5-fluoro substitution pattern enhances receptor binding affinity compared to para-substituted analogues, as demonstrated in serotonin receptor studies .
Future Research Directions
Targeted Drug Discovery
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Antipsychotics: Exploiting dopamine receptor interactions for schizophrenia treatment .
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Anticancer Therapies: Optimizing cytotoxicity while minimizing off-target effects .
Synthetic Innovations
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